1-(2-(Methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H12OS It is a ketone derivative with a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(Methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-(Methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)phenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, the compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-(2-(Methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(Methylthio)phenyl)propan-1-one: Similar structure but with the methylthio group at the para position.
1-(2-(Ethylthio)phenyl)propan-1-one: Similar structure but with an ethylthio group instead of a methylthio group.
1-(2-(Methylsulfonyl)phenyl)propan-1-one: Similar structure but with a methylsulfonyl group instead of a methylthio group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which can influence its reactivity and biological activity.
Properties
CAS No. |
133101-41-4 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H12OS/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7H,3H2,1-2H3 |
InChI Key |
NCIMBHLSELFTEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1SC |
Origin of Product |
United States |
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